molecular formula C22H27N7O3 B12627153 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea

Cat. No.: B12627153
M. Wt: 437.5 g/mol
InChI Key: JDWDNKLYWJDISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea is a pyrazolo[3,4-d]pyrimidine derivative featuring a urea linker and a 4-methylpiperidinyl group. Its core structure includes a bicyclic pyrazolopyrimidine scaffold substituted with a hydroxy-phenyl group at position 1 and a methyl-urea-propyl chain at position 4.

Properties

Molecular Formula

C22H27N7O3

Molecular Weight

437.5 g/mol

IUPAC Name

1-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-3-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]urea

InChI

InChI=1S/C22H27N7O3/c1-15-8-11-28(12-9-15)19(30)7-10-23-22(32)24-14-18-26-20-17(21(31)27-18)13-25-29(20)16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H2,23,24,32)(H,26,27,31)

InChI Key

JDWDNKLYWJDISI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCNC(=O)NCC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

2.1.1 Formation of Pyrazolopyrimidine Derivative

The initial step often involves the synthesis of the pyrazolo[3,4-d]pyrimidine core. This can be accomplished via a condensation reaction between appropriate hydrazines and pyrimidine derivatives.

Example Reaction:
$$
\text{Hydrazine + Pyrimidine derivative} \rightarrow \text{Pyrazolo[3,4-d]pyrimidine}
$$

Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux for several hours

Yield: Typically around 70–85% depending on the specific reagents used.

Coupling Reactions

2.2.1 Urea Formation

After obtaining the pyrazolo[3,4-d]pyrimidine derivative, the next step involves forming the urea linkage. This can be done by reacting the pyrazolo derivative with isocyanates or amines.

Example Reaction:
$$
\text{Pyrazolo derivative + Isocyanate} \rightarrow \text{Urea derivative}
$$

Conditions:

  • Solvent: DMF (Dimethylformamide)
  • Temperature: Room temperature to 60°C
  • Time: 12–24 hours

Yield: Approximately 75–90%, depending on the reaction conditions.

Final Assembly and Purification

2.3.1 Final Compound Formation

The final assembly of the compound involves coupling the previously synthesized urea with a piperidine derivative that contains a ketone group.

Example Reaction:
$$
\text{Urea derivative + Piperidine derivative} \rightarrow \text{Final compound}
$$

Conditions:

  • Solvent: Acetonitrile or DMSO
  • Temperature: Reflux or room temperature
  • Time: 24–48 hours

Purification Techniques

After synthesis, purification is crucial for obtaining a pure product:

Methods include:

  • Column chromatography (using silica gel)
  • Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)

Characterization of Final Product

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the final compound.

Technique Details
NMR Provides information on hydrogen and carbon environments
MS Confirms molecular weight and structure

Research Findings and Data Analysis

Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce reaction times. For instance, employing microwave-assisted synthesis has shown to significantly decrease reaction times while improving yields.

Chemical Reactions Analysis

Reaction Typology and Functional Group Susceptibility

Functional Group Reaction Type Reagents/Conditions Products
4-Hydroxy Group OxidationKMnO₄ (acidic), CrO₃, or TEMPO/oxoneKetone formation (C=O) at position 4
Urea Linkage HydrolysisAqueous HCl (6M), reflux at 100°C for 12–24 hrCleavage to primary amine and carbamic acid derivatives
Piperidinyl Amide Nucleophilic SubstitutionR-X (alkyl halides), DMF, K₂CO₃, 80°CAlkylated piperidine derivatives via amide N-alkylation
Pyrazolo[3,4-d]pyrimidine Core Electrophilic Aromatic SubstitutionBr₂ (in CHCl₃), FeBr₃ catalyst, 0–25°CBromination at electron-rich positions (C5 or C7)

Oxidation of the 4-Hydroxy Group

The hydroxy group at position 4 undergoes oxidation to form a ketone. For example:

CompoundH2O,80CKMnO4/H2SO44-Oxo derivative+H2O\text{Compound} \xrightarrow[\text{H}_2\text{O}, 80^\circ\text{C}]{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{4-Oxo derivative} + \text{H}_2\text{O}

  • Key Conditions : TEMPO-mediated oxidation in tert-butanol at 80°C achieves >90% conversion in 6 hr .

  • Applications : The ketone derivative enhances kinase inhibition potency by improving hydrophobic interactions .

Hydrolysis of Urea Linkage

Acid-catalyzed hydrolysis cleaves the urea moiety:

Urea+HClAmine+CO2+NH4Cl\text{Urea} + \text{HCl} \rightarrow \text{Amine} + \text{CO}_2 + \text{NH}_4\text{Cl}

  • Kinetics : Complete hydrolysis occurs in 6M HCl after 12 hr at reflux .

  • Byproducts : Carbamic acid intermediates are transient and decarboxylate under acidic conditions.

Piperidinyl Amide Functionalization

The 4-methylpiperidin-1-yl group undergoes alkylation or acylation:

\text{Piperidinyl amide} + \text{CH}_3\text{I} \xrightarrow[\text{K}_2\text{CO}_3}]{\text{DMF, 60}^\circ\text{C}} \text{N-Methylpiperidinyl derivative}

  • Scope : Alkylation broadens lipophilicity, impacting bioavailability .

Bromination

Electrophilic bromination targets the pyrazolo[3,4-d]pyrimidine core:

Core+Br2CHCl3,25CFeBr35-Bromo derivative\text{Core} + \text{Br}_2 \xrightarrow[\text{CHCl}_3, 25^\circ\text{C}]{\text{FeBr}_3} \text{5-Bromo derivative}

  • Regioselectivity : Bromination favors C5 due to electron-donating effects of adjacent nitrogen atoms .

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups:

\text{Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3}]{\text{Dioxane, 100}^\circ\text{C}} \text{Aryl-substituted analog}

  • Yield : ~75% with Pd catalysts and microwave-assisted heating .

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life Major Degradants
pH 1.2 (gastric) Urea hydrolysis2.3 hrPrimary amine, CO₂
pH 7.4 (blood) Oxidative demethylation of piperidinyl group12.5 hrN-Oxide derivative
UV light (300 nm) Photooxidation of pyrazolo core45 minEpoxide and quinone-like structures

Comparative Reactivity with Analogs

Compound Oxidation Rate (4-OH) Urea Hydrolysis Rate Bromination Yield
Target compound0.92 hr⁻¹0.058 hr⁻¹82%
1-[(4-Methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]urea N/A0.042 hr⁻¹68%
3-[3-(Piperidin-1-yl)-3-oxopropyl]-1H-pyrazolo[3,4-d]pyrimidine 0.85 hr⁻¹0.061 hr⁻¹75%

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the pyrimidine ring’s conjugation .

  • Hydrolysis : Acid-mediated protonation of the urea carbonyl accelerates nucleophilic water attack.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the pyrazolo[3,4-d]pyrimidine framework exhibit significant anticancer properties. For instance, derivatives have been developed that effectively inhibit Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. Inhibition of BTK leads to apoptosis in chronic lymphocytic leukemia (CLL) cells, demonstrating the potential of these compounds as therapeutic agents for hematological malignancies .

Antiparasitic and Antifungal Properties

Several studies highlight the antiparasitic and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown effectiveness against various pathogens, suggesting their utility in developing new treatments for parasitic infections and fungal diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been investigated extensively. Compounds within this class have been reported to modulate inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Neurological Applications

Recent studies suggest that certain derivatives may influence neuroprotective mechanisms. The ability of these compounds to interact with transient receptor potential channels (TRPC) indicates potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Development

The synthesis of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea has been optimized to enhance yield and purity. Various synthetic routes have been explored, including modular approaches that facilitate the rapid generation of compound libraries for drug discovery purposes. This modular synthesis allows for the efficient exploration of structure–activity relationships (SAR) within the pyrazolo[3,4-d]pyrimidine series .

Case Studies and Research Findings

StudyFindingsApplication
Study on BTK InhibitionDemonstrated that specific derivatives inhibit BTK activity in CLL cells leading to apoptosisPotential treatment for CLL
Antifungal Activity AssessmentIdentified several derivatives with significant antifungal activity against Candida speciesDevelopment of antifungal therapies
Neuroprotective MechanismsExplored interactions with TRPC channels indicating protective effects against neurodegenerationPotential treatments for Alzheimer's disease

Mechanism of Action

The mechanism of action of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight* Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 4-hydroxy-1-phenyl, 6-[(ureido-methyl)-3-(4-methylpiperidin-1-yl-3-oxo)propyl] ~485.5 g/mol Urea linker, 4-methylpiperidinyl group, hydroxy-phenyl substitution
3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones () Pyrazolo[3,4-d]pyrimidin-4-one 3,6-dimethyl, 5-urea/thiourea ~310–330 g/mol Oxazinone precursor, fused with urea/thiourea at position 5
1-[4-(1-{1,4-dioxaspiro[4.5]decan-8-yl}-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-3-methylurea () Pyrazolo[3,4-d]pyrimidine 1-spiro-dioxaspirodecane, 4-bicyclooctane, 6-phenyl-methylurea ~650–700 g/mol Spiro/bicyclic substituents, methylurea group
7-(1-Methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives () Pyrido[1,2-a]pyrimidin-4-one 2-pyrazolo[1,5-a]pyrazine, 7-piperidinyl/piperazinyl, fluorinated alkyl chains ~450–500 g/mol Fluorine substitutions, diverse piperidine/piperazine modifications
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) ~370 g/mol Steric bulk (tert-butyl), fluorophenyl-hydroxyl combination

*Molecular weights estimated based on structural formulas.

Key Observations:

Core Variations : The target compound uses a pyrazolo[3,4-d]pyrimidine core, distinguishing it from pyrido[1,2-a]pyrimidin-4-one derivatives in and . The latter often incorporate fused pyridine rings, altering electronic properties and binding interactions .

Urea Linkers : Unlike the methylurea group in , the target compound’s urea is part of a longer propyl chain terminated by a 4-methylpiperidin-1-yl group. This may enhance solubility or receptor affinity through increased hydrogen bonding and hydrophobic interactions .

Substituent Diversity: The 4-hydroxy-phenyl group in the target contrasts with fluorinated or tert-butyl substituents in and .

Piperidine Derivatives : The 4-methylpiperidinyl group in the target is structurally simpler than the spiro/bicyclic systems in , suggesting differences in conformational flexibility and target selectivity .

Physicochemical and Pharmacological Implications

  • Solubility : The target’s urea and hydroxy groups may enhance aqueous solubility compared to tert-butyl or fluorinated analogs in and .
  • Bioavailability : The 4-methylpiperidinyl group’s lipophilicity could improve membrane permeability relative to spiro/bicyclic systems in .

Biological Activity

The compound 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea is a novel derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea
  • Molecular Formula : C20H24N6O4
  • Molecular Weight : 412.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in these cancer cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, which leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated through various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammatory responses. This suggests that it may be beneficial for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against:

  • Bacterial strains such as Staphylococcus aureus and Escherichia coli.

The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 12 µM). Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in cancerous cells .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain. Histological examination revealed reduced infiltration of inflammatory cells and decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHigh efficacy against multiple cancer typesCDK2 inhibition leading to apoptosis
Anti-inflammatorySignificant reduction in inflammationInhibition of NF-kB activation
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell wall synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Urea linkage formation : Refluxing intermediates with alkyl/aryl isocyanates in ethanol (e.g., 6a-c derivatives in ).
  • Acid treatment : Use of 1.0 M HCl to protonate intermediates, followed by heating to 50°C for solubility ().
  • Purification : Recrystallization from ethanol or methanol is critical for isolating high-purity crystals. For example, urea derivatives in achieved >95% purity after recrystallization.

Q. Key Table: Reaction Conditions for Urea Derivatives ()

StepReagents/ConditionsYieldPurification Method
Urea formationEthanol, reflux (6 h)52–68%Recrystallization (EtOH)
Acid treatment1.0 M HCl, 50°C52.7%Filtration + XRPD analysis ()

Q. How should structural characterization be performed to confirm the compound’s identity?

  • XRPD : X-ray powder diffraction (e.g., used XRPD to validate crystalline structure; Table 2 in the study lists peak positions and intensities).
  • HPLC/TLC : For purity assessment, as described for pyrrolo[3,4-c]pyridine derivatives ().
  • NMR and FTIR : To confirm functional groups (e.g., urea carbonyl, pyrazolo-pyrimidine core).

Q. What are the stability considerations for this compound under aqueous conditions?

  • Hydrolysis studies on analogous pyrrolo-pyridines () suggest pH-dependent stability. For example, 4-methoxy derivatives degrade faster in acidic media (pH < 3).
  • Recommendation : Store lyophilized solids at -20°C and avoid prolonged exposure to moisture.

Advanced Research Questions

Q. How can researchers identify and validate the compound’s pharmacological targets?

  • Factor Xa inhibition : Structural analogs like apixaban () use pyrazolo-pyrimidine cores for selective enzyme binding. Perform in vitro fXa inhibition assays with fluorogenic substrates.
  • Cancer targets : Pyrazolo-pyrimidine derivatives in show anticancer activity via kinase inhibition (e.g., CDK2/4). Use kinase profiling panels to map selectivity.

Q. Key Table: Selectivity Data for Pyrazolo-Pyrimidine Analogs ()

TargetIC₅₀ (nM)Selectivity vs. Thrombin
fXa0.08>10,000-fold
fXIa>1,000N/A

Q. How should contradictions in synthetic yields be addressed?

  • Case study : reports 52.7% yield for an HCl-mediated step, while achieved 68% for similar urea derivatives. Contradictions arise from:
    • Reaction time (2.3 h vs. 25–30 h in ).
    • Solvent choice (water vs. xylene).
  • Resolution : Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, stoichiometry).

Q. What strategies improve solubility for in vivo studies?

  • Aqueous formulations : Pfizer’s patent () highlights co-solvents (e.g., PEG 400) and pH adjustment (4.5–6.5) for analogs.
  • Prodrug approaches : Modify the 4-hydroxy group () with ester linkages for enhanced bioavailability.

Q. How can computational tools aid in mechanistic studies?

  • Docking simulations : Use the CCP4 suite () for crystallographic data analysis. For example, model interactions between the urea moiety and fXa’s S4 pocket.
  • MD simulations : Predict binding stability of the 4-methylpiperidinyl group in hydrophobic pockets.

Methodological Recommendations

  • Synthesis : Prioritize reflux conditions with ethanol for urea bond formation () and HCl-mediated protonation ().
  • Characterization : Combine XRPD (), HPLC (), and NMR for structural validation.
  • In vitro assays : Use fluorogenic substrates for enzyme inhibition studies () and MTT assays for cytotoxicity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.